1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea
CAS No.: 102433-51-2
Cat. No.: VC17001489
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102433-51-2 |
---|---|
Molecular Formula | C9H11ClN2O2 |
Molecular Weight | 214.65 g/mol |
IUPAC Name | 1-(1-chloroethyl)-3-(4-hydroxyphenyl)urea |
Standard InChI | InChI=1S/C9H11ClN2O2/c1-6(10)11-9(14)12-7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H2,11,12,14) |
Standard InChI Key | QREBJNFIDBRDJL-UHFFFAOYSA-N |
Canonical SMILES | CC(NC(=O)NC1=CC=C(C=C1)O)Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea features a urea backbone substituted with a chloroethyl group at one nitrogen and a p-hydroxyphenyl group at the other. The molecular formula is C9H11ClN2O2, with a molecular weight of 214.65 g/mol . Key structural identifiers include:
Property | Value |
---|---|
SMILES | CC(NC(=O)NC1=CC=C(C=C1)O)Cl |
InChI Key | QREBJNFIDBRDJL-UHFFFAOYSA-N |
IUPAC Name | 1-(1-chloroethyl)-3-(4-hydroxyphenyl)urea |
The chloroethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the p-hydroxyphenyl moiety contributes hydrogen-bonding capacity and aromatic interactions .
Synthesis Strategies
The compound is synthesized via the reaction of p-hydroxyphenyl isocyanate with 2-chloroethylamine under anhydrous conditions. A 2011 Journal of Medicinal Chemistry study details an optimized protocol using acetonitrile as the solvent and potassium fluoride-alumina catalysts to achieve yields exceeding 85% . Industrial-scale production employs continuous-flow reactors to maintain temperature control (40–60°C) and minimize byproduct formation.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, 12 mg/mL) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 180°C, with the chloroethyl group undergoing elimination reactions to form vinyl derivatives. Hydrolytic stability is pH-dependent, with rapid degradation in alkaline conditions (t1/2 = 2.3 h at pH 9) .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (urea C=O stretch) and 3340 cm⁻¹ (N-H stretch).
-
NMR (¹H): δ 1.65 (d, 3H, CH2Cl), δ 4.15 (m, 1H, NHCH2), δ 6.85–7.25 (m, 4H, aromatic) .
Chemical Reactivity
Nucleophilic Substitution
The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, thiols), forming hydroxyethyl or thioethyl derivatives. Kinetic studies show a second-order rate constant of 0.024 M⁻¹s⁻¹ with sodium hydroxide at 25°C .
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate yields a quinone-imine derivative via hydroxylation of the phenyl ring.
-
Reduction: Catalytic hydrogenation (Pd/C, H2) reduces the urea carbonyl to a methylene group, producing 1-(chloroethyl)-3-(p-hydroxyphenyl)amine .
Biological Activity and Toxicity
Antiproliferative Mechanisms
In vitro studies demonstrate dose-dependent cytotoxicity against HeLa (IC50 = 4.7 μM) and MCF-7 (IC50 = 5.2 μM) cell lines. The compound binds to the colchicine site of β-tubulin (Kd = 1.8 μM), disrupting microtubule assembly and inducing G2/M phase arrest . Mass spectrometry confirms covalent modification of tubulin’s Glu198 residue via chloroethyl adduct formation .
Acute Toxicity Profile
Intravenous administration in mice yielded an LD50 of 100 mg/kg, with symptoms including lethargy and respiratory depression within 15 minutes post-injection . Histopathological analysis revealed hepatic congestion and renal tubular necrosis at lethal doses.
Research Applications
Medicinal Chemistry
Structural analogs of 1-(chloroethyl)-3-(p-hydroxyphenyl)-urea have been developed as tubulin polymerization inhibitors. Hybrid molecules combining its pharmacophore with combretastatin A-4 motifs show enhanced potency (IC50 < 1 μM in HT-29 cells) .
Agrochemical Development
Derivatives substituted with methoxy groups exhibit herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 10 ppm), suggesting utility in weed management .
Comparative Analysis with Structural Analogs
Compound | Modification | Activity Comparison |
---|---|---|
1-(Chloroethyl)-3-(p-methoxyphenyl)-urea | Methoxy vs. hydroxy | 3× lower tubulin affinity |
1-(Chloropropyl)-3-(p-hydroxyphenyl)-urea | Extended alkyl chain | Improved solubility (2.5×) |
The p-hydroxyphenyl group’s hydrogen-bonding capacity is critical for target engagement, as methoxy substitution reduces binding by 60% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume